

Application Note: Extraction and Purification Protocols for Nifedipine (Addressed as Nofdepi)

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Compound of Interest

Compound Name:	Nofdepi
CAS No.:	141480-75-3
Cat. No.:	B142264

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Part 1: Executive Summary & Scientific Rationale

Objective: To establish a robust, scalable protocol for the extraction and purification of Nifedipine following Hantzsch dihydropyridine synthesis. This guide addresses the critical challenge of photolability, ensuring high purity (>99.5%) and stability during the workup phase.

Mechanism of Action & Synthesis Context: Nifedipine is a calcium channel blocker synthesized via the Hantzsch reaction, involving the condensation of 2-nitrobenzaldehyde, methyl acetoacetate, and ammonia. The reaction yields the 1,4-dihydropyridine core. The primary purification challenge is the separation of the target from unreacted aldehyde and pyridine byproducts (oxidation products) while preventing photo-oxidation to the nitroso-pyridine derivative.

Critical Constraint (The "Dark" Protocol): Nifedipine has a half-life of <20 minutes under standard laboratory lighting. All extraction and purification steps must be performed under sodium vapor lamps (589 nm) or amber light (>450 nm cutoff).

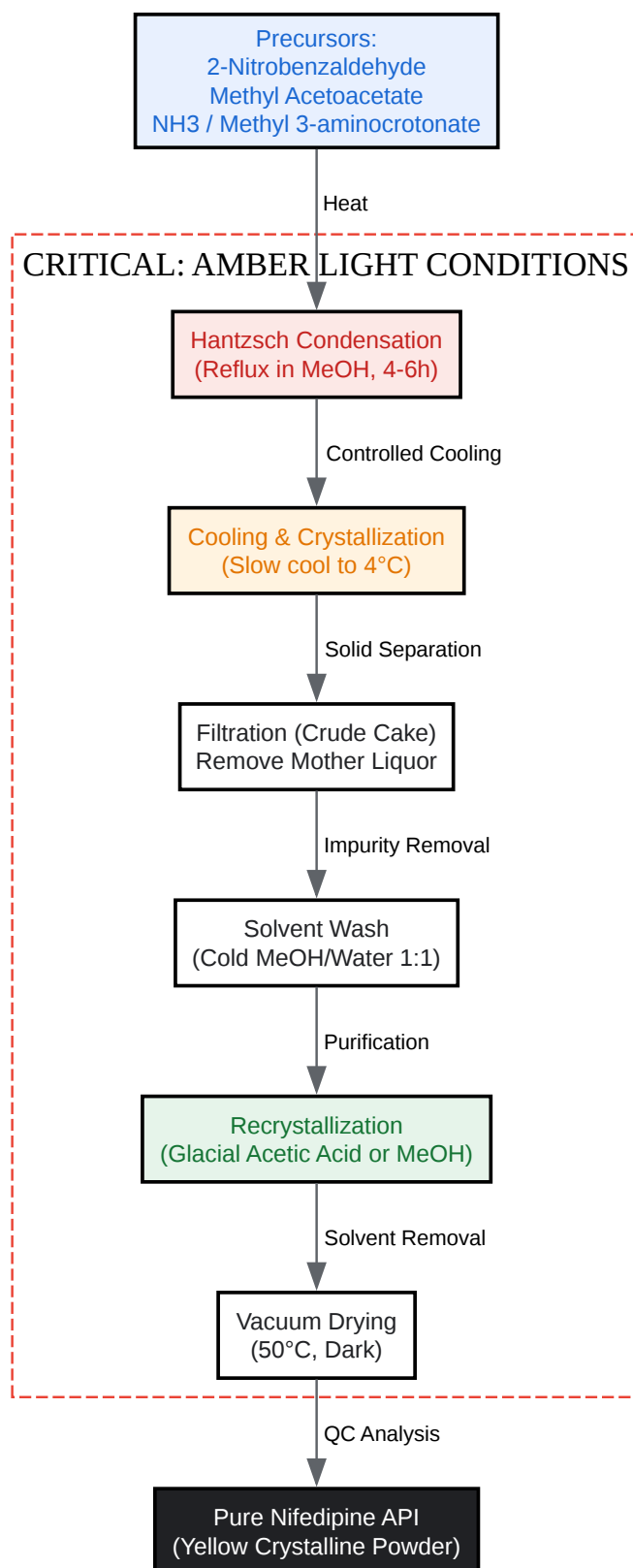
Part 2: Synthesis Overview & Workflow

The synthesis typically follows a "one-pot" condensation or a convergent step involving methyl 3-aminocrotonate.

Reaction Scheme (Hantzsch Synthesis):

- Precursors: 2-Nitrobenzaldehyde + Methyl Acetoacetate + Ammonia (or Methyl 3-aminocrotonate).
- Solvent: Methanol or Ethanol (Reflux).
- Product: Dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate (Nifedipine).

Workflow Diagram



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Caption: Convergent workflow for Nifedipine synthesis and purification, emphasizing the critical requirement for amber light conditions throughout the process.

Part 3: Detailed Extraction & Purification Protocol

Reaction Workup (Primary Extraction)

Principle: Nifedipine is sparingly soluble in cold alcohols but soluble in hot alcohols. Unreacted precursors and polar byproducts remain in the mother liquor.

- Quenching: Upon reaction completion (monitored by TLC/HPLC), remove the heat source.
- Controlled Cooling: Allow the reaction mixture to cool slowly to room temperature (25°C) over 1 hour, then chill to 0–4°C in an ice bath. Rapid cooling may trap impurities.
- Filtration: Filter the precipitated yellow solid using a sintered glass funnel (Porosity 3) under vacuum.
 - Note: Do not allow the cake to run dry under strong airflow for extended periods to minimize oxidation risk.
- Washing: Wash the crude cake twice with cold methanol/water (1:1 v/v).
 - Volume: 2 mL per gram of theoretical yield.
 - Purpose: Removes residual ammonia and unreacted methyl acetoacetate.

Purification Strategy (Recrystallization)

Standard Method: Recrystallization from Methanol or Ethanol. High-Purity Method: Recrystallization from Glacial Acetic Acid (followed by thorough washing).

Protocol (Methanol Recrystallization):

- Dissolution: Transfer the crude wet cake to a round-bottom flask. Add minimum hot methanol (approx. 60°C) to dissolve the solid completely.
- Clarification (Optional): If insoluble particles are present, filter the hot solution through a pre-heated funnel.

- Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 4–12 hours.
 - Observation: Bright yellow crystalline needles should form.
- Collection: Filter the crystals and wash with a small amount of cold methanol (-20°C).
- Drying: Dry in a vacuum oven at 40–50°C for 6–8 hours.
 - Critical: Ensure the oven window is covered with aluminum foil to block light.

Impurity Profile & Troubleshooting

Impurity Type	Origin	Removal Strategy
Nitroso-derivative	Photo-oxidation (Light exposure)	Irreversible. Discard batch. Prevent by using amber glassware.
Pyridine analog	Chemical oxidation (Air exposure)	Recrystallization; Ensure inert atmosphere (N ₂) during reaction.
Unreacted Aldehyde	Incomplete reaction	Wash with sodium bisulfite solution (if persistent) or cold methanol wash.
Dimer/Polymers	Thermal degradation	Avoid prolonged heating >80°C.

Part 4: Analytical Validation

Quality Control Parameters:

- Appearance: Yellow crystalline powder. (Orange/Red indicates degradation).
- Melting Point: 172°C – 174°C.
- Solubility: Soluble in acetone, chloroform; practically insoluble in water.

- HPLC Assay: >98.0% (USP Method).

HPLC Method (Reference):

- Column: C18 (4.6 x 150 mm, 5 µm).
- Mobile Phase: Acetonitrile : Methanol : Water (25:25:50).
- Flow Rate: 1.0 mL/min.
- Detection: UV 235 nm.

Supplementary Data: Literal "NOFDEPI" (CAS 141480-75-3)[1]

If the user specifically requires information on CAS 141480-75-3 (MeSH Entry: **NOFDEPI**), the following structural data applies. Note that standard pharmacopeial protocols do not exist for this research compound.

- Chemical Name: N'-[4-(3,5-dicyanophenyl)-6-ethoxypyridin-2-yl]-N-[(E)-[(5-nitrofuran-2-yl)methylidene]amino]methanimidamide.
- Class: Nitrofuran-Pyridine Hybrid.
- Extraction Logic: Given the structure (lipophilic, multiple nitrogen donors), extraction should be performed using Ethyl Acetate or Dichloromethane from an aqueous quench.
- Purification: Silica gel flash chromatography (Gradient: Hexane -> Ethyl Acetate) is recommended over crystallization due to the complex functional groups (nitrile, nitro, amidine).

References

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- Bossert, F., & Vater, W. (1971). Dihydropyridines, a new group of strong calcium antagonists. *Naturwissenschaften*, 58(11), 578.

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- Memoli, K. A., et al. (2018). Green synthesis of Hantzsch dihydropyridines. Journal of Chemical Education. [Link](#)
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